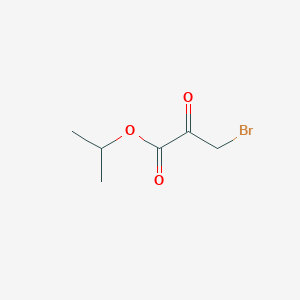

Isopropyl 3-bromo-2-oxopropanoate

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of brominated organic compounds is a topic of interest in several of the provided papers. For instance, the synthesis of 2-bromo-6-isocyanopyridine is described as a convertible isocyanide for multicomponent chemistry, highlighting its stability and synthetic efficiency . Another study reports the synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones through a regioselective bromocyclization of 2-alkynylbenzoic acids, which demonstrates the versatility of brominated compounds in further chemical transformations . Additionally, the synthesis of hexafluoropropyl 4-bromo-2-oxobut-3-ynoate is discussed, which involves bromination at low temperatures to yield a highly electrophilic alkyne . These studies suggest that the synthesis of isopropyl 3-bromo-2-oxopropanoate would likely involve similar bromination strategies to introduce the bromo group into the molecule.

Molecular Structure Analysis

The molecular structure of brominated compounds is crucial for their reactivity and the types of reactions they can undergo. The papers do not directly analyze the molecular structure of isopropyl 3-bromo-2-oxopropanoate, but they do provide insights into the structural aspects of similar brominated molecules. For example, the presence of a bromine atom can significantly affect the electronic properties of a molecule, making it more reactive in certain chemical reactions .

Chemical Reactions Analysis

The chemical reactivity of brominated compounds is well-documented in the provided papers. The 2-bromo-6-isocyanopyridine is used in the synthesis of the potent opioid carfentanil, showcasing its utility in complex organic syntheses . The 3-(bromomethylene)isobenzofuran-1(3H)-ones can undergo palladium-catalyzed cross-coupling reactions, indicating the potential for isopropyl 3-bromo-2-oxopropanoate to participate in similar reactions . The hexafluoropropyl 4-bromo-2-oxobut-3-ynoate is shown to undergo [2+2] cycloaddition reactions with alkenes, which could be a reaction pathway relevant to isopropyl 3-bromo-2-oxopropanoate as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated esters are influenced by the presence of the bromine atom and the ester group. While the papers do not provide specific data on isopropyl 3-bromo-2-oxopropanoate, they do describe properties of related compounds. For instance, the electrophilicity of the alkyne group in hexafluoropropyl 4-bromo-2-oxobut-3-ynoate is significantly increased due to the bromine substituent . This suggests that isopropyl 3-bromo-2-oxopropanoate may also exhibit increased reactivity due to the bromine atom. Additionally, the synthesis of 2-isopropyl-2,3-dimethyl-butyric acid involves a Grignard reaction followed by Koch-Haaf carboxylation, indicating that the isopropyl group can be involved in carboxylation reactions .

Safety And Hazards

Eigenschaften

IUPAC Name |

propan-2-yl 3-bromo-2-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrO3/c1-4(2)10-6(9)5(8)3-7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTUZNKTKYBZQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604176 | |

| Record name | Propan-2-yl 3-bromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isopropyl 3-bromo-2-oxopropanoate | |

CAS RN |

56417-63-1 | |

| Record name | Propan-2-yl 3-bromo-2-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

acetic acid](/img/structure/B1287605.png)

![3-Bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1287646.png)